(4-Methylpiperazin-1-yl)[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone
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Overview
Description
(4-METHYLPIPERAZINO)[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE is a complex organic compound that features a quinoline core substituted with a thiophene ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYLPIPERAZINO)[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with appropriate aldehydes or ketones under acidic conditions to form the quinoline ring. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative .
The piperazine moiety is often introduced through nucleophilic substitution reactions. For instance, a chloroquinoline derivative can be reacted with 4-methylpiperazine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
(4-METHYLPIPERAZINO)[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE can undergo various chemical reactions, including:
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles under basic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, tetrahydroquinoline derivatives, and various substituted piperazine derivatives .
Scientific Research Applications
(4-METHYLPIPERAZINO)[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-METHYLPIPERAZINO)[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
(4-METHYLPIPERAZINO)[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE: Unique due to its specific substitution pattern and the presence of both a thiophene and piperazine moiety.
Thiophene derivatives: Known for their electronic properties and use in organic semiconductors.
Piperazine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
The uniqueness of (4-METHYLPIPERAZINO)[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE lies in its combination of a quinoline core with a thiophene ring and a piperazine moiety, which imparts distinct electronic and biological properties .
Properties
Molecular Formula |
C20H21N3OS |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C20H21N3OS/c1-14-7-8-19(25-14)18-13-16(15-5-3-4-6-17(15)21-18)20(24)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
CZHMWEHLZHATJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C |
Origin of Product |
United States |
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